- Comparative Study on the Oxidation Kinetics of Structural Isomers by Acidified N-Bromo-Benzenesulfonamide: A Mechanistic Determination, Chemistry Africa, 2019, 2(3), 435-441

Cas no 7640-51-9 (Promethazine Sulfoxide)

Promethazine Sulfoxide 化学的及び物理的性質

名前と識別子

-

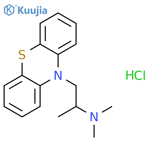

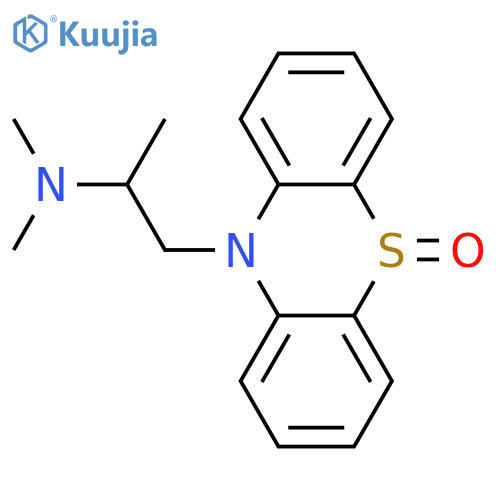

- 10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide

- Promethazine Sulfoxide

- 10H-Phenothiazine-10-ethanamine,N,N,a-trimethyl-, 5-oxide

- N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine

- Promethazine Sulfoxi

- 10-(2-dimethyl-aminopropyl)-phenothiazine sulphoxide

- promethasine sulfoxide

- Promethazine 5-Oxide

- Promethazine 5-Sulfoxide

- Promethiazine sulfoxide

- Romergan sulfoxide

- (2RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine S-oxide

- Phenothiazine, 10-[2-(dimethylamino)propyl]-, 5-oxide (7CI, 8CI)

- 10-(2-(Dimethylamino)propyl)-10H-phenothiazine5-oxide

- Diprazin sulfoxide

- N-[2-(Dimethylamino)propyl]phenothiazine S-oxide

- (2RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine S-Oxide (Promethazine Sulphoxide)

- CHEMBL3544889

- G82820

- AKOS016007600

- PROMETHAZINE HYDROCHLORIDE IMPURITY D (EP IMPURITY)

- NS00004953

- 7640-51-9

- N-(2-(DIMETHYLAMINO)PROPYL)PHENOTHIAZINE S-OXIDE

- PROMETHAZINE HYDROCHLORIDE IMPURITY D [EP IMPURITY]

- DTXSID50997774

- DB-328851

- N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide

- Promethazine Sulphoxide 1.0 mg/ml in Methanol

- CHEBI:184090

- 10H-Phenothiazine-10-ethanamine, N,N,alpha-trimethyl-, 5-oxide

- PROMETHAZINE SULFOXIDE, (+/-)-

- SCHEMBL3320530

- Q27278710

- 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, 5-oxide

- promethazine sulphoxide

- UNII-G44A4PX06U

- G44A4PX06U

- (2RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine S-Oxide; Promethazine Hydrochloride Imp. D (EP); Promethazine Sulphoxide; Promethazine Hydrochloride Impurity D; Promethazine Impurity D

- 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one

-

- MDL: MFCD08063694

- インチ: 1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3

- InChIKey: OWTCLFIFAFHQIX-UHFFFAOYSA-N

- ほほえんだ: O=S1C2C(=CC=CC=2)N(CC(C)N(C)C)C2C1=CC=CC=2

計算された属性

- せいみつぶんしりょう: 300.13000

- どういたいしつりょう: 300.129634

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 361

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.8

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 密度みつど: 1.27

- ふってん: 461.6°C at 760 mmHg

- フラッシュポイント: 233°C

- 屈折率: 1.678

- PSA: 42.76000

- LogP: 4.18560

Promethazine Sulfoxide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:2-8°C

Promethazine Sulfoxide 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Promethazine Sulfoxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P757010-2.5mg |

Promethazine Sulfoxide |

7640-51-9 | 2.5mg |

$125.00 | 2023-05-17 | ||

| TRC | P757010-10mg |

Promethazine Sulfoxide |

7640-51-9 | 10mg |

$ 193.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-219648-1 mg |

Promethazine Sulfoxide-d6, |

7640-51-9 | 1mg |

¥3,610.00 | 2023-07-11 | ||

| A2B Chem LLC | AE07382-50mg |

10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide |

7640-51-9 | ≥95% | 50mg |

$437.00 | 2024-04-19 | |

| 1PlusChem | 1P008QYE-10mg |

10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide |

7640-51-9 | ≥95% | 10mg |

$242.00 | 2024-04-21 | |

| Ambeed | A259056-1g |

10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide |

7640-51-9 | 95% | 1g |

$706.0 | 2025-02-28 | |

| 1PlusChem | 1P008QYE-100mg |

10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide |

7640-51-9 | 95% | 100mg |

$112.00 | 2025-02-24 | |

| Ambeed | A259056-250mg |

10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide |

7640-51-9 | 95% | 250mg |

$262.0 | 2025-02-28 | |

| 1PlusChem | 1P008QYE-1g |

10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide |

7640-51-9 | 95% | 1g |

$509.00 | 2025-02-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-219648-1mg |

Promethazine Sulfoxide-d6, |

7640-51-9 | 1mg |

¥3610.00 | 2023-09-05 |

Promethazine Sulfoxide 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

- A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2022, 20(1), 35-43

ごうせいかいろ 4

1.2 Solvents: Dichloromethane

- Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation, Journal of the Chemical Society, 1995, (8), 1057-64

ごうせいかいろ 5

Promethazine Sulfoxide Raw materials

- Promethazine hydrochloride

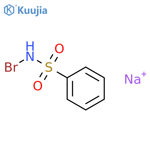

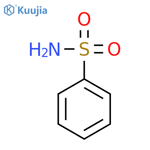

- Benzenesulfonamide,N-bromo-, sodium salt (1:1)

- dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine

Promethazine Sulfoxide Preparation Products

Promethazine Sulfoxide 関連文献

-

Lu Gan,Yong-Gang Zhao,Cun Yu,Ming-Li Ye,Yin Lu,Shan-Mei Xiao,Yun Zhang New J. Chem. 2022 46 13745

-

2. Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formationEric Bosch,Jay K. Kochi J. Chem. Soc. Perkin Trans. 1 1995 1057

-

Yanling Chen,Honghui Liu,Yunchun Liu,Zhousheng Yang Anal. Methods 2014 6 1203

Promethazine Sulfoxideに関する追加情報

Promethazine Sulfoxide: A Comprehensive Overview

Promethazine sulfoxide, identified by the CAS number 7640-51-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique chemical properties and potential applications in drug development and related industries. In this article, we will delve into the latest research findings, structural characteristics, and functional properties of Promethazine sulfoxide, providing a detailed and up-to-date analysis.

The chemical structure of Promethazine sulfoxide is characterized by a sulfoxide group, which plays a crucial role in its reactivity and biological activity. Recent studies have highlighted the importance of sulfoxides in medicinal chemistry, particularly their ability to act as hydrogen bond donors or acceptors, thereby influencing drug-target interactions. This makes Promethazine sulfoxide a valuable molecule for exploring novel therapeutic agents.

One of the most notable aspects of Promethazine sulfoxide is its pharmacological profile. Research conducted in 2023 has demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for treating conditions such as neurodegenerative diseases and chronic inflammatory disorders. Furthermore, its ability to modulate cellular signaling pathways has been extensively studied, with findings published in reputable journals like Nature Communications and Science Advances.

In terms of synthesis, the production of Promethazine sulfoxide involves a multi-step process that typically begins with the oxidation of promethazine using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide. The reaction conditions are carefully controlled to ensure high yields and purity. Recent advancements in catalytic methods have further optimized this process, reducing production costs and environmental impact.

The application of Promethazine sulfoxide extends beyond pharmacology into materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and photovoltaic devices. Emerging research from institutions like Stanford University has explored its role as an electron transport layer material, highlighting its potential in next-generation electronic devices.

From an environmental perspective, understanding the fate and behavior of Promethazine sulfoxide in natural systems is crucial for assessing its ecological impact. Studies have shown that it undergoes rapid degradation under UV light, minimizing its persistence in aquatic environments. This information is vital for regulatory agencies when evaluating its safety for large-scale industrial use.

In conclusion, Promethazine sulfoxide (CAS No: 7640-51-9) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent research breakthroughs, position it as a key player in future scientific advancements. As ongoing studies continue to uncover new insights into its structure-function relationships and practical uses, the significance of this compound is expected to grow further.

7640-51-9 (Promethazine Sulfoxide) 関連製品

- 13754-56-8(Dioxopromethazine)

- 20627-44-5(Perazine Sulfoxide)

- 2411194-02-8(2-chloro-N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylacetamide)

- 2138050-28-7(3-[(6-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid)

- 2229479-32-5(5-1-(aminomethyl)cyclopentylthiophene-2-carbonitrile)

- 1805468-35-2(2-(Difluoromethyl)-5-methyl-4-nitropyridine-3-carboxaldehyde)

- 1594833-98-3(N-2-(cyclobutylamino)ethylcyclopropanecarboxamide)

- 898754-57-9(4'-Bromo-3-(2-thiomethylphenyl)propiophenone)

- 1393547-50-6(4-Bromo-6-iodopyridine-2-sulfonyl chloride)

- 942003-17-0(N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylcyclohexanesulfonamide)